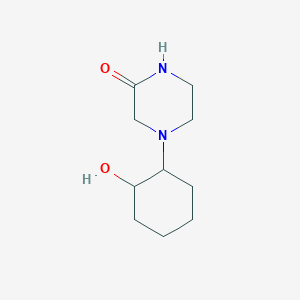

4-(2-Hydroxycyclohexyl)piperazin-2-one

Descripción

4-(2-Hydroxycyclohexyl)piperazin-2-one is a piperazinone derivative characterized by a hydroxycyclohexyl substituent at the 4-position of the piperazin-2-one ring.

Propiedades

IUPAC Name |

4-(2-hydroxycyclohexyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-9-4-2-1-3-8(9)12-6-5-11-10(14)7-12/h8-9,13H,1-7H2,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQCUQSFZYAEEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCNC(=O)C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxycyclohexyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with appropriate reagents. For instance, the reaction of 1,2-diamines with sulfonium salts under basic conditions can yield piperazin-2-one derivatives . Another method involves the asymmetric hydrogenation of pyrazin-2-ols using palladium catalysts to produce chiral piperazin-2-ones .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of one-pot reactions, where multiple steps are combined into a single process, is advantageous for industrial applications as it reduces the need for intermediate purification and minimizes waste .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Hydroxycyclohexyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl group in the piperazin-2-one core can be reduced to form piperazine derivatives.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield cyclohexanone derivatives, while reduction of the piperazin-2-one core can produce various substituted piperazines .

Aplicaciones Científicas De Investigación

4-(2-Hydroxycyclohexyl)piperazin-2-one has several scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of complex heterocyclic compounds.

Biology: It is used in the development of bioactive molecules with potential therapeutic effects.

Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: It is employed in the production of pharmaceuticals and fine chemicals

Mecanismo De Acción

The mechanism of action of 4-(2-Hydroxycyclohexyl)piperazin-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The piperazin-2-one core can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, making the compound valuable in medicinal chemistry .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Substituent Effects

4-(2-Hydroxyethyl)piperazin-2-one (CAS 23936-04-1) Substituent: A hydroxyethyl group replaces the hydroxycyclohexyl moiety. The hydroxyl group retains hydrogen-bonding capacity but with reduced lipophilicity .

1-(2-Methoxyphenyl)-4-(2-nitrophenylsulfonyl)piperazin-2-one

- Substituent : Aromatic groups (methoxyphenyl and nitrophenylsulfonyl).

- Impact : The sulfonyl and nitro groups increase electron-withdrawing effects, while the methoxy group adds moderate lipophilicity. This contrasts with the aliphatic, hydrogen-bonding hydroxycyclohexyl group .

4-[2-(Methylamino)ethyl]piperazin-2-one (CAS 1247941-29-2) Substituent: Methylaminoethyl group. Impact: The basic amino group introduces pH-dependent protonation, affecting solubility and membrane permeability.

Molecular Weight and Solubility

| Compound | Molecular Weight (g/mol) | Substituent Type | Predicted Solubility |

|---|---|---|---|

| 4-(2-Hydroxycyclohexyl)piperazin-2-one | ~226.3* | Hydroxycyclohexyl | Moderate (polar org.) |

| 4-(2-Hydroxyethyl)piperazin-2-one | 158.2 | Hydroxyethyl | High (aqueous) |

| 4-[2-(Methylamino)ethyl]piperazin-2-one | 157.2 | Methylaminoethyl | pH-dependent |

*Calculated based on structural analogs.

Actividad Biológica

4-(2-Hydroxycyclohexyl)piperazin-2-one is a piperazine derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by a piperazine ring substituted with a hydroxycyclohexyl group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in the fields of pharmacology and medicinal chemistry.

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 198.27 g/mol

- CAS Number : 1555498-01-5

This compound's biological activity is attributed to its ability to interact with various biological targets, including enzymes and receptors. Similar compounds have been shown to act as inhibitors of specific enzymes involved in metabolic pathways, which can lead to alterations in cell signaling and proliferation.

Target Enzymes

Research indicates that compounds with similar structures can inhibit human carbonic anhydrase isoforms, which are implicated in cancer therapy. This suggests that this compound may also possess inhibitory effects on critical enzymes involved in tumor growth and metastasis.

Antimicrobial Activity

Studies have demonstrated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been evaluated for their efficacy against various bacterial strains using standard antimicrobial susceptibility tests.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| This compound | S. aureus | 18 |

Anticancer Activity

In vitro studies have explored the anticancer potential of piperazine derivatives, including this compound. The compound has been tested against various cancer cell lines using MTT assays to assess cell viability.

These results indicate that the compound exhibits moderate anticancer activity, warranting further investigation into its mechanism of action and potential as a therapeutic agent.

Case Studies

Several studies have highlighted the biological activity of piperazine derivatives, emphasizing their role in drug development:

- Study on Anticancer Properties : A series of piperazine derivatives were synthesized and evaluated for their anticancer properties. The study found that modifications to the piperazine ring significantly affected potency against cancer cell lines, suggesting that structural variations can enhance therapeutic efficacy .

- Antimicrobial Evaluation : A comparative study on various piperazine derivatives revealed that those with hydroxyl substitutions displayed enhanced antimicrobial activity compared to their unsubstituted counterparts. This underscores the importance of functional groups in modulating biological activity .

Q & A

Advanced Question

- Chiral Catalysts : Use of asymmetric catalysts (e.g., BINOL-derived ligands) to control stereochemistry during cyclohexanol coupling .

- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak® AD-H) for enantiomer separation .

- Dynamic Resolution : Adjust reaction pH and temperature to favor one enantiomer via kinetic control .

How do ring puckering dynamics influence the reactivity of this compound?

Advanced Question

The piperazinone ring adopts non-planar conformations, affecting reactivity:

- Cremer-Pople Parameters : Quantify puckering amplitude (q) and phase angle (φ) using crystallographic or computational data .

- Conformational Analysis : X-ray diffraction (XRD) reveals chair or boat conformations, influencing hydrogen-bonding and nucleophilic attack sites .

- Reactivity Implications : Puckering alters steric hindrance around the carbonyl group, modulating reaction rates in nucleophilic substitutions .

What strategies address contradictory biological activity data in studies of piperazin-2-one derivatives?

Advanced Question

Contradictions may arise from:

- Stereochemical Variants : Ensure enantiopurity via chiral HPLC and compare activity of isolated enantiomers .

- Purity Validation : Use LC-MS to rule out impurities (>99% purity required for bioassays) .

- Assay Standardization : Adopt consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

How can computational methods predict the binding affinity of this compound to biological targets?

Advanced Question

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., muscarinic acetylcholine receptors) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for lead optimization .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Question

- Reaction Exotherms : Use flow chemistry to control heat dissipation in large-scale alkylation steps .

- Solvent Recovery : Implement distillation systems to recycle high-boiling solvents (e.g., DMF) .

- Byproduct Mitigation : Optimize catalyst loading (e.g., 0.5 mol% Pd/C) to minimize side reactions .

How does the hydroxycyclohexyl group influence the compound’s solubility and bioavailability?

Basic Question

- Lipophilicity : The hydroxy group enhances water solubility (logP ~1.5) compared to non-hydroxylated analogs (logP ~2.8) .

- Bioavailability : Hydrogen bonding with the hydroxy group improves membrane permeability in Caco-2 assays .

What analytical methods resolve overlapping signals in the NMR spectra of piperazin-2-one derivatives?

Advanced Question

- 2D NMR : Use HSQC and HMBC to assign overlapping protons (e.g., cyclohexyl CH₂ vs. piperazinone CH₂) .

- Variable Temperature NMR : Elevate temperature to 50°C to simplify splitting patterns in crowded regions .

How are structure-activity relationships (SARs) explored for this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.